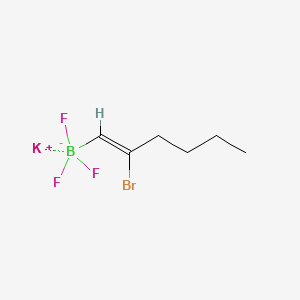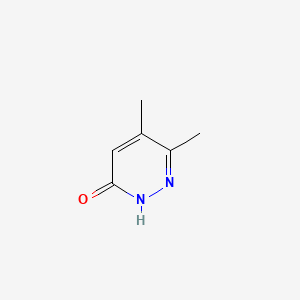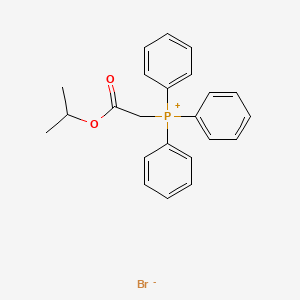
(Isopropyloxycarbonylmethyl)triphenylphonium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Isopropyloxycarbonylmethyl)triphenylphonium bromide is a chemical compound with the molecular formula C23H24BrO2P and a molecular weight of 443.313 g/mol . It is also known by its alternative name, (2-Isopropoxy-2-oxoethyl) (triphenyl)phosphonium bromide . This compound is characterized by its unique structure, which includes a triphenylphosphonium group and an isopropyloxycarbonylmethyl group.
Métodos De Preparación
The synthesis of (Isopropyloxycarbonylmethyl)triphenylphonium bromide typically involves the reaction of triphenylphosphine with an appropriate alkylating agent under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is usually carried out at room temperature or slightly elevated temperatures. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
(Isopropyloxycarbonylmethyl)triphenylphonium bromide undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Oxidation Reactions: It can undergo oxidation reactions to form corresponding oxides.
Reduction Reactions: Reduction reactions can convert it into different reduced forms.
Common reagents used in these reactions include strong nucleophiles, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
(Isopropyloxycarbonylmethyl)triphenylphonium bromide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of phosphonium salts and related compounds.
Biology: It is employed in biochemical studies to investigate the role of phosphonium groups in biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (Isopropyloxycarbonylmethyl)triphenylphonium bromide involves its interaction with molecular targets through its phosphonium group. This interaction can influence various biochemical pathways, leading to specific biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparación Con Compuestos Similares
(Isopropyloxycarbonylmethyl)triphenylphonium bromide can be compared with other similar compounds, such as:
(Methoxycarbonylmethyl)triphenylphonium bromide: This compound has a methoxy group instead of an isopropyloxy group.
(Ethoxycarbonylmethyl)triphenylphonium bromide: This compound has an ethoxy group instead of an isopropyloxy group.
The uniqueness of this compound lies in its specific isopropyloxycarbonylmethyl group, which imparts distinct chemical and physical properties compared to its analogs.
Propiedades
IUPAC Name |
(2-oxo-2-propan-2-yloxyethyl)-triphenylphosphanium;bromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24O2P.BrH/c1-19(2)25-23(24)18-26(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22;/h3-17,19H,18H2,1-2H3;1H/q+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQQXTVARTZOJTD-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24BrO2P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
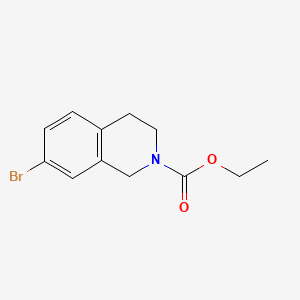
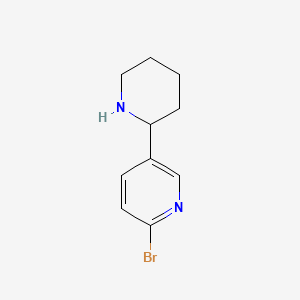
![2,3,3a,8a-Tetrahydro-1H-2-aza-cyclopenta[a]inden-8-one](/img/structure/B597191.png)
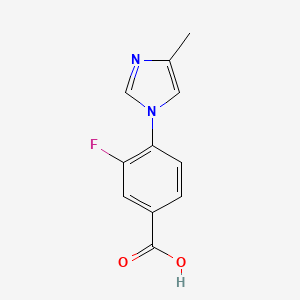
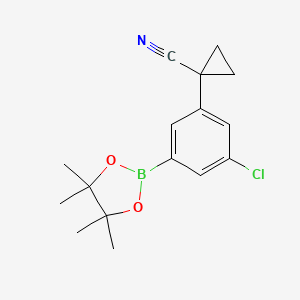
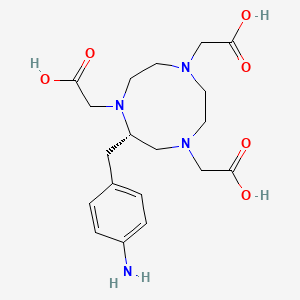
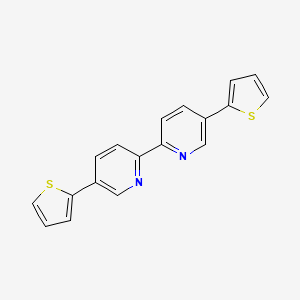
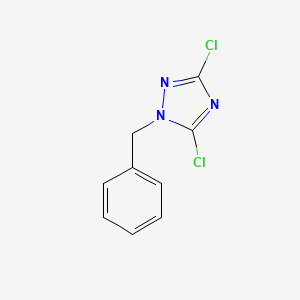
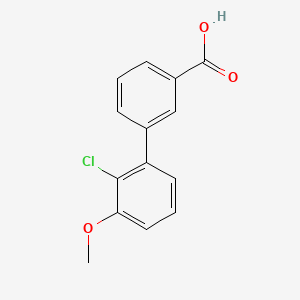
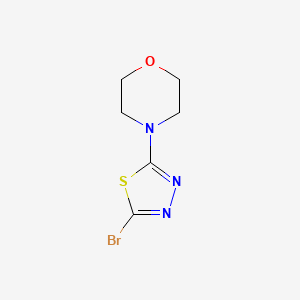
![5-Fluoro-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B597202.png)

